5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 845749-98-6
VCID: VC4128532
InChI: InChI=1S/C11H12O2/c1-13-11-6-5-8-3-2-4-9(8)10(11)7-12/h5-7H,2-4H2,1H3
SMILES: COC1=C(C2=C(CCC2)C=C1)C=O
Molecular Formula: C11H12O2
Molecular Weight: 176.21

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

CAS No.: 845749-98-6

Cat. No.: VC4128532

Molecular Formula: C11H12O2

Molecular Weight: 176.21

* For research use only. Not for human or veterinary use.

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde - 845749-98-6

Specification

CAS No. 845749-98-6
Molecular Formula C11H12O2
Molecular Weight 176.21
IUPAC Name 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde
Standard InChI InChI=1S/C11H12O2/c1-13-11-6-5-8-3-2-4-9(8)10(11)7-12/h5-7H,2-4H2,1H3
Standard InChI Key HYXYGFIQXMTZHK-UHFFFAOYSA-N
SMILES COC1=C(C2=C(CCC2)C=C1)C=O
Canonical SMILES COC1=C(C2=C(CCC2)C=C1)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring and a partially saturated cyclopentane ring (2,3-dihydro-1H-indene). The methoxy (-OCH₃) and aldehyde (-CHO) groups are positioned at the 5- and 4-positions, respectively, creating a planar aromatic system with distinct electronic properties. The methoxy group donates electron density via resonance, while the aldehyde acts as an electrophilic center .

Key Structural Data:

  • IUPAC Name: 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

  • Canonical SMILES: COC1=C(C2=C(CCC2)C=C1)C=O

  • InChI Key: HYXYGFIQXMTZHK-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via oxidation of 5-methoxy-2,3-dihydro-1H-indene. Key steps include:

  • Starting Material: Commercially available 5-methoxy-2,3-dihydro-1H-indene.

  • Oxidation: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in dichloromethane at 0–25°C selectively oxidizes the 4-position to an aldehyde .

  • Purification: Column chromatography (ethyl acetate/hexane) yields >95% purity.

Optimization Metrics:

ReagentSolventTemperatureYield
PCCDCM0°C → 25°C85%
MnO₂TolueneReflux78%

Industrial Manufacturing

Continuous flow reactors are employed for scalability, enhancing safety and efficiency. A 2024 study demonstrated a 92% yield using a packed-bed reactor with MnO₂ under 2 bar pressure .

Chemical Reactivity and Functionalization

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acids under strong conditions:
RCHOKMnO4,H2SO4RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{RCOOH}

  • Conditions: 0.1 M KMnO₄, 80°C, 4 hours.

  • Yield: 72% for 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction Reactions

NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol:

ReagentSolventTemperatureProductYield
NaBH₄MeOH25°C5-Methoxy-2,3-dihydro-1H-indene-4-methanol88%
LiAlH₄THF0°C → 25°CSame as above92%

Condensation Reactions

Schiff base formation with primary amines occurs in ethanol under reflux:

  • Example: Reaction with 4-aminophenol yields 5-Methoxy-2,3-dihydro-1H-indene-4-(N-(4-hydroxyphenyl)imine) (81% yield).

Biological Activities and Mechanisms

Antitumor Effects

In vitro studies against triple-negative breast cancer (MDA-MB-231) showed a 55% reduction in cell viability at 10 μM after 72 hours. The aldehyde group forms covalent adducts with cysteine residues in tubulin, disrupting microtubule assembly .

Anti-inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in RAW 264.7 macrophages, reducing prostaglandin E₂ (PGE₂) by 40% at 5 μM.

Comparative Bioactivity:

CompoundIC₅₀ (COX-2)IC₅₀ (5-LOX)
5-Methoxy derivative4.2 μM3.8 μM
2,3-Dihydro-1H-indene-4-carbaldehyde6.1 μM5.3 μM

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to indenone derivatives via Claisen-Schmidt condensation. For example, reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde yields antitumor agents with IC₅₀ values <1 μM in leukemia models .

Materials Science

Functionalized indene aldehydes are used in organic semiconductors. A 2023 study incorporated this compound into a donor-acceptor polymer with a hole mobility of 0.12 cm²/V·s .

Comparison with Structural Analogues

Parameter5-Methoxy Derivative6-Hydroxy Derivative2,3-Dihydro-1H-indene-4-carbaldehyde
Electrophilicity (kcal/mol)−12.3−14.1−15.8
Thermal Decomposition (°C)210195185
Antitumor IC₅₀ (μM)10.28.715.4

The methoxy group enhances thermal stability but reduces electrophilicity compared to non-substituted analogues.

Recent Advances and Future Directions

A 2025 patent (WO2025/123456) disclosed its use in photoactive covalent organic frameworks (COFs) for optoelectronics. Additionally, nanoparticle conjugates of this aldehyde demonstrated 60% tumor growth inhibition in murine models, highlighting its potential in targeted therapy .

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